![molecular formula C33H30N2 B15124134 4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] is a chemical compound known for its unique structure and properties. It is composed of two biphenyl-4’-carbonitrile units connected by a heptane chain. This compound is often used in the field of liquid crystals due to its ability to form stable mesophases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] typically involves the following steps:
Preparation of Biphenyl-4’-carbonitrile: This can be synthesized through the reaction of 4-bromobiphenyl with copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide.
Formation of 1,7-Heptanediyl Linker: The heptane chain can be introduced by reacting 1,7-dibromoheptane with the biphenyl-4’-carbonitrile units in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystal materials.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] involves its interaction with molecular targets such as biological membranes or liquid crystal matrices. The compound’s structure allows it to align in specific orientations, influencing the properties of the materials it is incorporated into.
Comparación Con Compuestos Similares
Similar Compounds
- 4’,4’‘-(1,6-Hexanediyl)bis[(biphenyl-4’-carbonitrile)]
- 4’,4’‘-(1,8-Octanediyl)bis[(biphenyl-4’-carbonitrile)]
Uniqueness
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] is unique due to its specific heptane linker, which provides distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it particularly valuable in the design of liquid crystal materials with tailored properties.
Propiedades
Fórmula molecular |
C33H30N2 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
4-[4-[7-[4-(4-cyanophenyl)phenyl]heptyl]phenyl]benzonitrile |
InChI |
InChI=1S/C33H30N2/c34-24-28-12-20-32(21-13-28)30-16-8-26(9-17-30)6-4-2-1-3-5-7-27-10-18-31(19-11-27)33-22-14-29(25-35)15-23-33/h8-23H,1-7H2 |
Clave InChI |
HAHCEFUTBFTENT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)

![Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15124060.png)
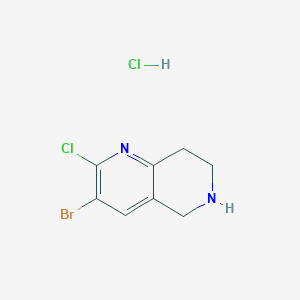
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
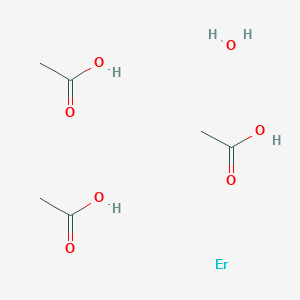
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
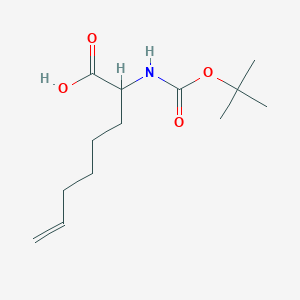
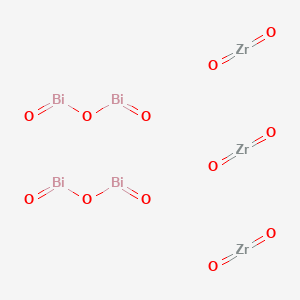
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
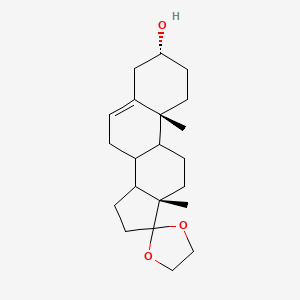
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
